![molecular formula C27H24N2O6S B227202 1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B227202.png)
1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. It is a potent inhibitor of the spleen tyrosine kinase (SYK) and has been shown to have promising results in preclinical studies.
作用机制
TAK-659 is a potent inhibitor of 1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione, which is a non-receptor tyrosine kinase that plays a crucial role in the activation of B-cell receptor (BCR) signaling and Fc receptor signaling. By inhibiting this compound, TAK-659 blocks the downstream signaling pathways that lead to the proliferation and survival of cancer cells and the activation of immune cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the proliferation and migration of cancer cells. It has also been shown to inhibit the activation of immune cells, such as B-cells and T-cells, which are involved in the pathogenesis of autoimmune diseases.
实验室实验的优点和局限性
One of the main advantages of TAK-659 is its potency and selectivity for 1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione, which makes it a promising candidate for the treatment of cancer and autoimmune diseases. However, its efficacy and safety in clinical trials are yet to be determined. Additionally, the synthesis of TAK-659 is a complex and time-consuming process, which may limit its availability for research purposes.
未来方向
There are several future directions for the research and development of TAK-659. One potential direction is to investigate its efficacy and safety in clinical trials for the treatment of various types of cancer and autoimmune diseases. Another direction is to explore its potential use in combination with other drugs or therapies to enhance its efficacy and reduce its toxicity. Additionally, further studies are needed to elucidate the molecular mechanisms of TAK-659 and to identify potential biomarkers for patient selection and monitoring.
合成方法
The synthesis of TAK-659 involves a multi-step process that includes the reaction of 4-(methylsulfanyl)phenyl hydrazine with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by the reaction with 2,5-piperazinedione. The final product is obtained after further purification and characterization.
科学研究应用
TAK-659 has been extensively studied for its potential use in the treatment of various types of cancer, such as lymphoma, leukemia, and multiple myeloma. It has also shown promising results in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
属性
分子式 |
C27H24N2O6S |
|---|---|
分子量 |
504.6 g/mol |
IUPAC 名称 |
1,4-bis(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylsulfanylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C27H24N2O6S/c1-36-20-6-2-17(3-7-20)26-27(31)28(18-4-8-21-23(14-18)34-12-10-32-21)16-25(30)29(26)19-5-9-22-24(15-19)35-13-11-33-22/h2-9,14-15,26H,10-13,16H2,1H3 |
InChI 键 |
ROJGVMQIUAOPBG-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC4=C(C=C3)OCCO4)C5=CC6=C(C=C5)OCCO6 |
规范 SMILES |
CSC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC4=C(C=C3)OCCO4)C5=CC6=C(C=C5)OCCO6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



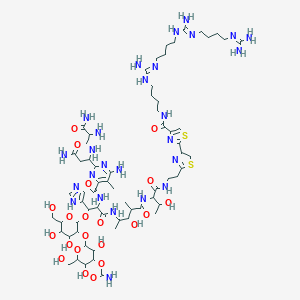
![2,6-Ditert-butyl-4-[3-(4-isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B227128.png)
![2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B227131.png)
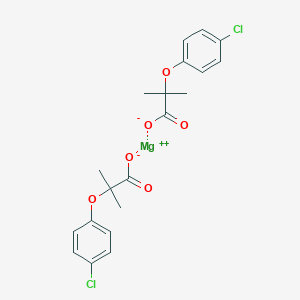
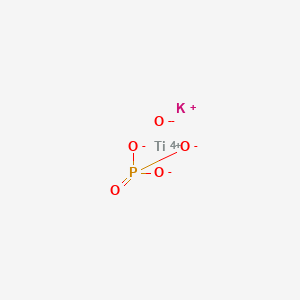
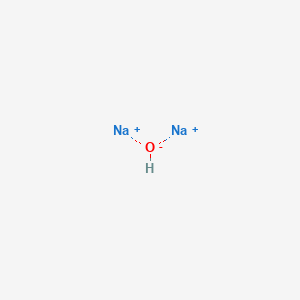
![Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate](/img/structure/B227203.png)
![1-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B227205.png)
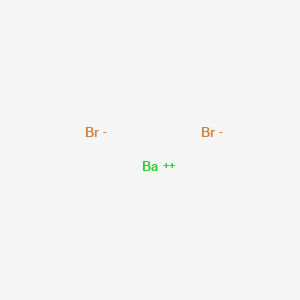
![3-[(3S,5S,10R,13R,14S,17R)-3-[(2R,5S)-6-[[(3R,6S)-4,6-dihydroxy-2-methyloxan-3-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B227246.png)
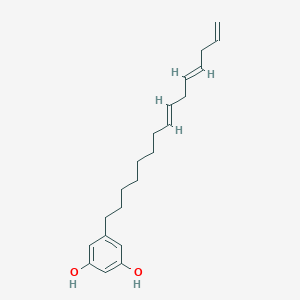

![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-methyl-](/img/structure/B227344.png)
